molecular formula C7H12ClN5 B155400 Simazine-d10 CAS No. 220621-39-6

Simazine-d10

Cat. No.: B155400
CAS No.: 220621-39-6
M. Wt: 211.72 g/mol
InChI Key: ODCWYMIRDDJXKW-MWUKXHIBSA-N
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Mechanism of Action

Target of Action

Simazine-d10, a deuterium-labeled analog of simazine , primarily targets the photosynthetic electron transport process in annual grasses and broadleaf weeds . This interaction disrupts the normal photosynthetic process, leading to the death of the targeted weeds.

Mode of Action

This compound inhibits the photosynthetic electron transport process by binding to the D1 protein in Photosystem II . This binding blocks the electron flow from water to plastoquinone, disrupting the conversion of light energy into chemical energy within the chloroplasts. As a result, the plant cannot produce the energy it needs to grow, leading to its death.

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis, specifically the light-dependent reactions that occur in Photosystem II . By inhibiting these reactions, this compound prevents the production of ATP and NADPH, two molecules essential for the light-independent reactions of photosynthesis. This disruption affects the plant’s ability to synthesize glucose, leading to energy deprivation and eventual death.

Pharmacokinetics

As a herbicide, it is typically absorbed through the roots of plants and distributed throughout the plant’s tissues

Result of Action

The primary result of this compound’s action is the death of annual grasses and broadleaf weeds . By inhibiting photosynthesis, the compound causes energy deprivation within the plant, leading to its death. This makes this compound effective for weed control in various agricultural settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Simazine-d10 involves the introduction of deuterium atoms into the ethylamine groups of simazine. This can be achieved through a series of deuterium exchange reactions under controlled conditions. The reaction typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the high quality required for analytical standards .

Chemical Reactions Analysis

Types of Reactions

Simazine-d10, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Simazine-d10 is unique due to its specific labeling with deuterium, which provides distinct advantages in analytical chemistry. The deuterium atoms create a mass shift that allows for the precise quantification of simazine in complex matrices without interference from other compounds. This makes this compound an invaluable tool in environmental and toxicological studies .

Biological Activity

Simazine-d10 is a deuterated derivative of simazine, a widely used herbicide belonging to the triazine class. Understanding the biological activity of this compound is essential for assessing its environmental impact and potential toxicity to various organisms. This article reviews the available literature on the biological effects of this compound, focusing on its ecotoxicological profile, mechanisms of action, and relevant case studies.

This compound shares structural similarities with simazine, which acts primarily by inhibiting photosynthesis in plants through interference with Photosystem II (PSII). This inhibition leads to a disruption in the electron transport chain, ultimately resulting in reduced growth and viability of photosynthetic organisms. The presence of deuterium in this compound may alter its metabolic pathways and toxicity profiles compared to its non-deuterated counterpart.

Aquatic Organisms

Research indicates that simazine and its derivatives can have significant toxic effects on aquatic ecosystems. A study focusing on various herbicides, including simazine, found that the effective concentration (EC50) for growth inhibition in aquatic plants varied widely. For instance, simazine's EC50 was reported to be significantly lower than that of other triazines, indicating higher toxicity under specific conditions .

HerbicideEC50 (µg/L)Toxicity Level
Simazine20Moderate
Diuron0.1High
Propazine40Moderate

Table 1: Comparative toxicity levels of selected herbicides.

Coral Symbionts

A study examining the effects of herbicides on coral symbionts revealed that simazine had a lower toxicity threshold compared to other PSII inhibitors like diuron. The research highlighted that exposure to simazine resulted in significant reductions in the growth rates of Cladocopium goreaui, a key coral symbiont, suggesting detrimental impacts on coral health and resilience .

Study on Coral Ecosystems

In a controlled experiment, coral symbionts were exposed to varying concentrations of simazine. The results demonstrated that at concentrations as low as 2.75 µg/L, significant growth inhibition was observed. This underscores the sensitivity of coral ecosystems to triazine herbicides, including this compound, and emphasizes the need for stringent regulatory measures regarding herbicide use near marine environments .

Laboratory Validation Studies

Laboratory validation studies have shown that analytical methods for detecting triazines like simazine are robust, with limits of quantification (LOQs) as low as 0.050 µg/L for water samples. These studies confirm that even trace amounts can be detected and quantified effectively, allowing for better monitoring of environmental contamination .

Properties

IUPAC Name

6-chloro-2-N,4-N-bis(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCWYMIRDDJXKW-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583581
Record name Simazine-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220621-39-6
Record name Simazine-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220621-39-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-chloro-4-ethylamino-6-isopropylamino-s-triazine; 2-chloro-4,6-bis(3-methoxy-n-propylamino)-s-triazine; 2-methoxy-4,6-bis(isopropylamino)-s-triazine; 2-chloro-4-ethylamino-6-(3-methoxy-n-propylamino)-s-triazine; 2-methylmercapto-4,6-bis(isopropylamino)-s-triazine; 2-methylmercapto-4,6-bis(ethylamino)-2-triazine; 2-methylmercapto-4-ethylamino-6-isopropylamino-s-triazine; 2-chloro-4,6-bis(isopropylamino)-s-triazine; 2-methoxy-4-ethylamino-6-isopropylamino-s-triazine; 2-methylmercapto-4-(2-methoxyethylamino)-6-isopropylamino-s-triazine; 4-amino-6-(t-butyl)-3-(methylthio)-1,2,4-triazine-5(4H)-one;
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Synthesis routes and methods II

Procedure details

2-chloro-4-ethylamino-6-isopropylamino-s-triazine; 2-chloro-4,6-bis(methoxy-n-propylamino)-s-triazine; 2-methoxy-4,6-bis(isopropylamino)-s-triazine; 2-chloro-4-ethylamino-6-(3-methoxy-n-propylamino)-s-triazine; 2-methylmercapto-4,6-bis(isopropylamino)-s-triazine; 2-methylmercapto-4,6-bis(ethylamino)-2-triazine; 2-methylmercapto-4-ethylamino-6-isopropylamino-s-triazine; 2-chloro-4,6-bis(isopropylamino)-s-triazine; 2-methoxy-4-ethylamino-6-isopropylamino-s-triazine; 2-methylmercapto-4-(2-methoxyethylamino)-6-isopropylamino-s-triazine; 4-amino-6-(t-butyl)-3-(methylthio)-1,2,4-triazine-5(4H)-one.
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Synthesis routes and methods III

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2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine; 2-methylthio-4,6-bis-ethylamino-1,3,5,-triazine; etc.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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